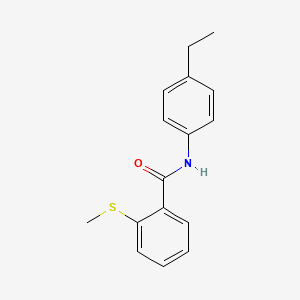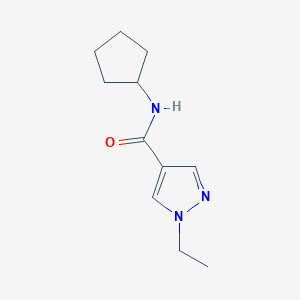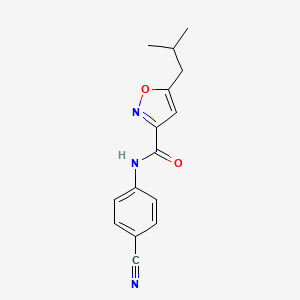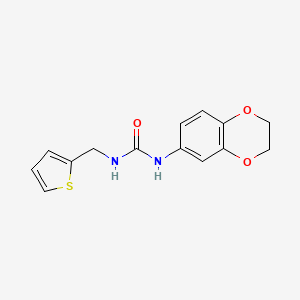![molecular formula C17H26N2O2 B4729144 1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4729144.png)
1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane, commonly known as IMD-0354, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of diazepanes and has been found to exhibit significant anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of IMD-0354 involves the inhibition of NF-kB activity. NF-kB is a transcription factor that plays a key role in the regulation of inflammatory responses. When activated, NF-kB translocates to the nucleus and activates the transcription of genes involved in the production of pro-inflammatory cytokines and chemokines. IMD-0354 inhibits the activity of NF-kB by preventing its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
IMD-0354 has been found to exhibit significant anti-inflammatory properties. In animal studies, IMD-0354 has been shown to reduce inflammation in a variety of models, including models of arthritis, colitis, and sepsis. In addition to its anti-inflammatory effects, IMD-0354 has also been found to exhibit anti-tumor properties. Studies have shown that IMD-0354 can inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IMD-0354 for lab experiments is its specificity for NF-kB. Unlike other compounds that inhibit multiple signaling pathways, IMD-0354 specifically targets NF-kB, making it a valuable tool for studying the role of NF-kB in various biological processes. However, one limitation of IMD-0354 is its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several potential future directions for research on IMD-0354. One area of research could be the development of more water-soluble analogs of IMD-0354, which would make it easier to administer in experiments. Another area of research could be the investigation of the potential role of IMD-0354 in the treatment of cancer. Finally, research could focus on the potential use of IMD-0354 in the treatment of other inflammatory conditions, such as asthma or autoimmune diseases.
Conclusion:
IMD-0354 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for NF-kB makes it a valuable tool for studying the role of NF-kB in various biological processes. IMD-0354 has been found to exhibit significant anti-inflammatory properties and has also been found to exhibit anti-tumor properties. While there are some limitations to its use in lab experiments, there are several potential future directions for research on IMD-0354, including the investigation of its potential role in the treatment of cancer and other inflammatory conditions.
Applications De Recherche Scientifique
IMD-0354 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of inflammation. IMD-0354 has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammatory responses. This inhibition of NF-kB activity has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Propriétés
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)15-5-7-16(8-6-15)21-13-17(20)19-10-4-9-18(3)11-12-19/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAURYATTWZMQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4729065.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)




![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4729104.png)
![3-chloro-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4729111.png)

![2-[(diphenylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4729118.png)

![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)